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Compound of Interest

Compound Name: 1-(Tetrahydro-2-furoyl)piperazine

Cat. No.: B048511

Benchmarking the Safety and Toxicity Profile of 1-
(Tetrahydro-2-furoyl)piperazine

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the available safety and toxicity data for 1-
(Tetrahydro-2-furoyl)piperazine against its parent compound, piperazine. Due to the limited
publicly available quantitative toxicity data for 1-(Tetrahydro-2-furoyl)piperazine, this guide
synthesizes information from safety data sheets and compares it with the more extensively
studied profile of piperazine. Detailed protocols for key toxicological assays are provided to
support future research and standardized evaluation.

Comparative Safety and Toxicity Data

The following tables summarize the known hazard classifications and toxicological endpoints
for 1-(Tetrahydro-2-furoyl)piperazine and Piperazine. It is important to note the significant
lack of specific experimental toxicity data for 1-(Tetrahydro-2-furoyl)piperazine in the public
domain.

Table 1: Hazard Identification and Classification
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Hazard Parameter

1-(Tetrahydro-2-
furoyl)piperazine

Piperazine

GHS Classification

- Causes serious eye irritation
(H319)[1]- Causes severe skin
burns and eye damage (H314)
[2]- May cause respiratory

irritation

- Flammable solid (H228)-
Causes severe skin burns and
eye damage (H314)- May
cause an allergic skin reaction
(H317)- May cause allergy or
asthma symptoms or breathing
difficulties if inhaled (H334)-
Suspected of damaging fertility
or the unborn child (H361)

Primary Hazards

Skin/eye corrosion, respiratory

irritation[2]

Skin/eye corrosion, respiratory
and skin sensitization,

reproductive toxicity

Table 2: Acute Toxicity Data

Assay

1-(Tetrahydro-2-
furoyl)piperazine

Endpoint

Piperazine

Acute Oral Toxicity

LD50 (Rat, oral)

1900 - 2600 mg/kg|[3]
[4]

No data available[2]

Acute Dermal Toxicity

LD50 (Rabbit, dermal)

No data available

8300 mg/kg|[5]

Acute Inhalation

LC50 (Mouse, 2 hr)

Toxicity

No data available

5400 mg/m3[3]

Table 3: Genotoxicity and Cardiotoxicity
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. 1-(Tetrahydro-2- . .
Assay Endpoint . . Piperazine
furoyl)piperazine

Negative in bacterial

tests[6]. However, N-
Genotoxicity (Ames) Mutagenicity No data available nitroso derivatives of

piperazine can be

mutagenic[7].

No specific data
available for the
parent compound.
) . ) However, the N-aryl

Cardiotoxicity (hRERG) IC50 No data available ) ) 7
piperazine molety Is a
known feature in
many hERG channel

inhibitors[8][9].

Experimental Protocols and Workflows

Standardized protocols are essential for generating comparable and reliable safety data. Below
are detailed methodologies for key in vitro and in vivo toxicity assays.

General In Vitro Toxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the safety profile of a new
chemical entity.
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Phase 1: Initial Screening

Test Compound

'

Cytotoxicity Assay Genotoxicity (Ames Test)
(e.g., MTT, LDH) OECD 471

If cytotoxic,
determine concentration

Phase 2: Specific ;oxicity Endpoints

Cardiotoxicity (hERG Assay)

i

Hepatotoxicity
(e.g., HepG2 cells)

i

Neurotoxicity
(e.g., Neuronal cell lines)

f in vitro signals warrant

Phase 3: In Viyo Confirmation

Acute Oral Toxicity
OECD 423

:

Data Analysis & Risk Assessment

Click to download full resolution via product page

Caption: A generalized workflow for safety and toxicity assessment.
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Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

This method is used to estimate the acute oral toxicity (and determine the LD50) of a
substance. It employs a stepwise procedure with a small number of animals.

¢ Principle: A single dose of the test substance is administered orally to a group of animals.
The procedure is sequential, with dosing and observation of one group influencing the
decision for the next group. The method aims to classify the substance into a GHS toxicity
category using the minimum number of animals.[10][11]

o Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.[10][12]

e Dose Levels: The test uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body
weight).[13]

e Procedure:
o Three fasted animals are dosed with the starting dose.

o Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12][13]
Body weight is recorded at regular intervals.

o The outcome (number of mortalities) determines the next step:

» |f mortality is observed in 2 or 3 animals, the test is stopped, and the substance is
classified.

» |f one animal dies, the test is repeated with three more animals at the same dose.
= If no animals die, the test is repeated with three animals at the next higher dose level.

o Endpoint: The primary endpoint is mortality, which allows for classification of the substance
according to GHS categories. Detailed clinical observations are also recorded.

Bacterial Reverse Mutation Assay (Ames Test, OECD
471)
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The Ames test is a widely used method to assess a compound's potential to induce gene
mutations (mutagenicity).[14]

e Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli
that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The test
measures the ability of a substance to cause mutations that restore the bacteria's ability to
synthesize the required amino acid, allowing them to grow on a minimal medium.[15]

o Metabolic Activation: The test is performed both with and without a metabolic activation
system (S9 fraction from rat liver) to simulate mammalian metabolism and detect substances
that become mutagenic after biotransformation.[14][16]

e Procedure (Plate Incorporation Method):

[¢]

The test compound, the bacterial tester strain, and (if required) the S9 mix are combined
in molten top agar.

[¢]

This mixture is poured onto a minimal glucose agar plate.

Plates are incubated for 48-72 hours at 37°C.

[¢]

[e]

The number of revertant colonies (colonies that have mutated and can now grow) is
counted.

» Endpoint: A compound is considered mutagenic if it produces a concentration-related
increase in the number of revertant colonies over the background (negative control) level.
[14]
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

hERG Potassium Channel Assay (Manual Patch Clamp)

This assay is the gold standard for assessing a compound's potential to block the hERG
(human Ether-a-go-go-Related Gene) potassium channel, an off-target effect linked to drug-
induced cardiac arrhythmia (Long QT Syndrome).[17][18]
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 Principle: The whole-cell patch-clamp technique measures the flow of potassium ions
through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
The effect of the test compound on this current is quantified.[17][19]

e Procedure:

o A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the
membrane of a single cell expressing hERG channels.

o The cell membrane under the pipette is ruptured to gain electrical access to the cell's
interior (whole-cell configuration).

o A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
[19][20]

o The baseline hERG current is recorded.

o The cell is then exposed to increasing concentrations of the test compound, and the hERG
current is recorded at each concentration.

» Endpoint: The primary endpoint is the concentration of the compound that inhibits 50% of the
hERG current (IC50). A lower IC50 value indicates a higher risk of cardiotoxicity.

Potential Toxicity Pathways

While specific mechanistic data for 1-(Tetrahydro-2-furoyl)piperazine is unavailable, studies
on other piperazine derivatives suggest potential mechanisms for cardiotoxicity.
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Caption: Putative cardiotoxicity pathway for piperazine derivatives.

This conceptual diagram illustrates how piperazine derivatives may induce cardiotoxicity.
Blockade of the hERG channel can directly lead to arrhythmia. Separately, disruption of
calcium balance can trigger mitochondrial dysfunction, leading to a loss of membrane potential,
reduced ATP production, and ultimately, cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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